Functional Switch from Full Agonist to Partial Agonist at α1-Adrenoceptors via Guanidine Substitution
In the field-stimulated rat vas deferens assay, Compound 5 (target) is explicitly described as a 'partial α1-agonist', contrasting with its direct amino analog (Compound 3b) which exhibited 'significant α1-agonist activity' (full agonism) [1]. This functional switch is attributed to the replacement of the amine group with a guanidino moiety on an otherwise identical rigid scaffold. The reference full agonist, methoxamine, had a pD2 of 6.48 ± 0.16 and an intrinsic activity (efficacy) of 1.0, while the endo-amino analog (4b) had a pD2 of ~5.08 and an efficacy of 0.9, providing the upper and lower bounds for this differentiating property [2].
| Evidence Dimension | Intrinsic efficacy (α1-agonism) |
|---|---|
| Target Compound Data | Partial agonist (intermediate efficacy) |
| Comparator Or Baseline | Methoxamine (full agonist, efficacy 1.0); Compound 3b (exo-amino, significant agonist); Compound 4b (endo-amino, pD2 5.08 ± 0.15, efficacy 0.9) |
| Quantified Difference | Qualitative shift from full agonism (3b) to partial agonism (5); efficacy bracketed between 1.0 and 0.9 |
| Conditions | Field-stimulated rat vas deferens, α1-adrenoceptor assay |
Why This Matters
The partial agonist profile is essential for experiments requiring submaximal receptor activation to avoid desensitization, making the target compound uniquely suitable among its in-class analogs.
- [1] Smith EC, Riley TN, Borne RF, Waters IW. J Med Chem. 1987 Jun;30(6):1105-1110. The exo-guanidino derivative 5 was found to be a partial alpha 1-agonist. View Source
- [2] Smith EC, Riley TN, Borne RF, Waters IW. J Med Chem. 1987 Jun;30(6):1105-1110. Table I: α1-Adrenergic Activity in the Field Stimulated Rat Vas Deferens. View Source
